4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
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Description
The compound “4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine” has a molecular formula of C22H22ClN3OS. It has an average mass of 411.948 Da and a monoisotopic mass of 411.117218 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H22ClN3OS. It includes a 4-chlorobenzyl group, a sulfanyl group, a pyrimidinyl group, and a morpholine group . The exact arrangement of these groups within the molecule would be determined by the specific reactions used in its synthesis.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific information on properties such as melting point, boiling point, and density was not available .Scientific Research Applications
Synthesis Techniques
The compound under investigation has a chemical structure that can be linked to various synthesized compounds with similar functionalities, which have been explored for their potential in scientific research applications. For instance, a study by Zaki, Radwan, and El-Dean (2017) detailed a convenient synthetic method and spectral characterization of new derivatives, suggesting a pathway to explore pharmacological activities of such molecules. The method involves acetylation and nucleophilic substitution reactions, highlighting the compound's utility in creating heterocyclic rings with potential for investigating pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential in Imaging Studies
A specific derivative was synthesized for potential use in Positron Emission Tomography (PET) imaging related to Parkinson's disease. Wang et al. (2017) synthesized a compound aiming at imaging of LRRK2 enzyme, an important target in Parkinson's disease research, demonstrating the compound's relevance in developing novel PET agents (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Antimicrobial Applications
The antimicrobial activity of synthesized pyrimidine-triazole derivatives, including structures similar to the compound of interest, was studied by Majithiya and Bheshdadia (2022). These derivatives were evaluated against various bacterial and fungal strains, indicating the compound's potential in antimicrobial research (J.J. Majithiya, B. Bheshdadia, 2022).
Material Science Applications
In material science, Tapaswi et al. (2015) investigated derivatives for the synthesis of transparent aromatic polyimides with high refractive indices, showcasing the compound's utility in developing materials with desirable optical properties (P. Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, C. Ha, 2015).
Properties
IUPAC Name |
4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCEWYWIKYWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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